molecular formula C11H16O B8669280 1-Isobutyl-4-methoxybenzene

1-Isobutyl-4-methoxybenzene

Cat. No.: B8669280
M. Wt: 164.24 g/mol
InChI Key: SRDOJGMYVZZEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-4-methoxybenzene is an organic compound with the molecular formula C11H16O. It is an aromatic ether, characterized by a methoxy group attached to a benzene ring, which is further substituted with an isobutyl group at the para position. This compound is known for its pleasant fragrance and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of anisole with isobutyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are used to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Produces 4-isobutylbenzaldehyde or 4-isobutylbenzoic acid.

    Reduction: Yields more saturated derivatives of this compound.

    Substitution: Results in various substituted anisoles depending on the reagents used

Scientific Research Applications

1-Isobutyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Widely used in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-Isobutyl-4-methoxybenzene involves its interaction with various molecular targets. As an aromatic compound, it can participate in π-π interactions with other aromatic systems. Its methoxy group can engage in hydrogen bonding and other polar interactions. These interactions influence its behavior in chemical reactions and its biological activity .

Comparison with Similar Compounds

  • 4-tert-Butylanisole
  • 4-Butylanisole
  • 4-Isopropylanisole

Comparison: 1-Isobutyl-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 4-tert-Butylanisole and 4-Butylanisole, the isobutyl group in this compound provides a different steric and electronic environment, affecting its reactivity and interactions. This uniqueness makes it valuable in specific applications where these properties are desired .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methoxy-4-(2-methylpropyl)benzene

InChI

InChI=1S/C11H16O/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

SRDOJGMYVZZEOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.9 g 1-(4-methoxy-phenyl)-2-methyl-propan-1-ol are dissolved in 30 ml dissolved, cooled to 0° C. and mixed with 3.37 ml triethylsilane. The mixture is stirred for 10 minutes and then 1.62 ml trifluoroacetic acid are added. Within 1 hour the mixture is heated to 10° C., then the reaction is stopped by the addition of water and the phases are separated. The organic phase is washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution and then dried on magnesium sulphate. The solvents are eliminated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 95:5 to 80:20).
Quantity
1.9 g
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reactant
Reaction Step One
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3.37 mL
Type
reactant
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Four

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